![molecular formula C9H7ClN2O B12636922 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl CAS No. 958230-30-3](/img/structure/B12636922.png)
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.
準備方法
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
化学反応の分析
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
科学的研究の応用
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism by which 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde: Lacks the chlorine and methyl groups, which may affect its biological activity and chemical reactivity.
4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the formyl and methyl groups, potentially leading to different reactivity and applications.
3-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and formyl groups, which can influence its chemical properties and biological activity.
特性
CAS番号 |
958230-30-3 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC名 |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-11-9-7(5)8(10)6(4-13)3-12-9/h2-4H,1H3,(H,11,12) |
InChIキー |
FUSILNQDOKPZAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=NC=C(C(=C12)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



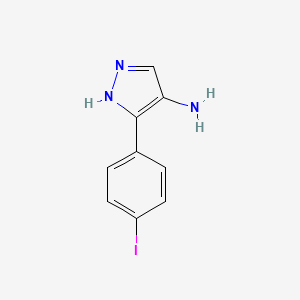
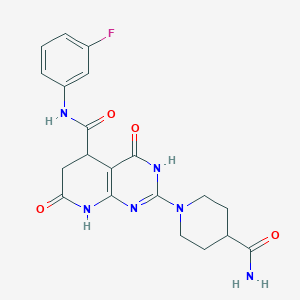
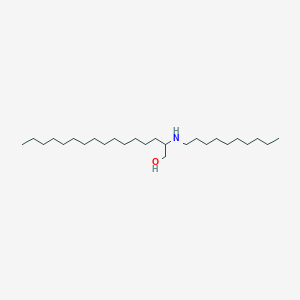
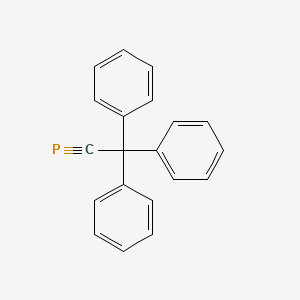
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
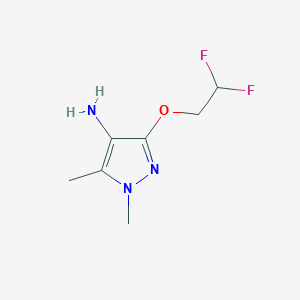
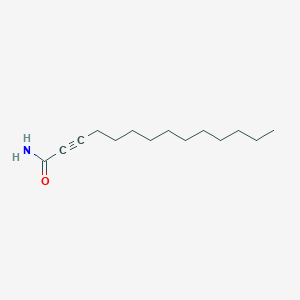
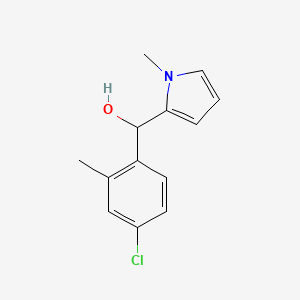
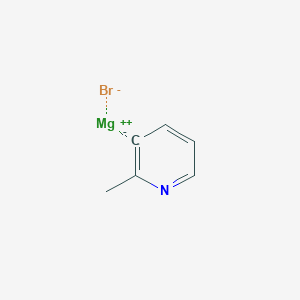


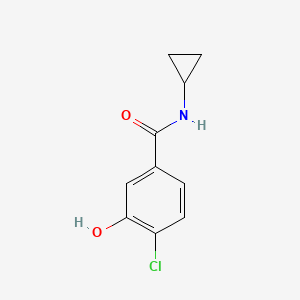
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
